N-Phenylglycine ethyl ester

Overview

Description

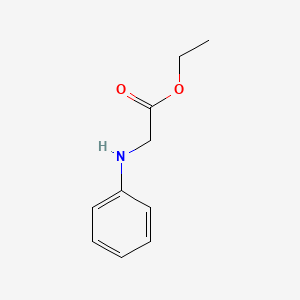

N-Phenylglycine ethyl ester: is an organic compound with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . It is also known as ethyl N-phenylglycinate. This compound is a derivative of glycine, where the amino group is substituted with a phenyl group and the carboxyl group is esterified with ethanol. It appears as a white to light beige crystalline powder and is soluble in organic solvents such as ethanol, ether, and chloroform .

Mechanism of Action

Target of Action

N-Phenylglycine ethyl ester is a chemical compound

Mode of Action

It is known that the compound can be used as an intermediate in organic synthesis , but the specific interactions with its targets and the resulting changes are not well-understood

Biochemical Pathways

It is known that this compound can be used as an intermediate in organic synthesis , suggesting that it may participate in various biochemical reactions.

Result of Action

Preparation Methods

Synthetic Routes and Reaction Conditions:

Esterification Reaction: One common method to synthesize N-Phenylglycine ethyl ester involves the esterification of N-Phenylglycine with ethanol in the presence of an acid catalyst such as sulfuric acid.

Alternative Synthesis: Another method involves the reaction of phenylglycine with ethyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound often employs the esterification method due to its simplicity and cost-effectiveness. The process involves large-scale refluxing of N-Phenylglycine with ethanol and an acid catalyst, followed by purification through recrystallization .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: It can be oxidized to form N-Phenylglycine N-oxide under specific conditions.

Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form various derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water as a solvent.

Oxidation: Oxidizing agents such as hydrogen peroxide.

Substitution: Nucleophiles such as amines, under mild conditions.

Major Products:

Hydrolysis: N-Phenylglycine and ethanol.

Oxidation: N-Phenylglycine N-oxide.

Substitution: Various N-substituted glycine derivatives.

Scientific Research Applications

Materials Chemistry

N-Phenylglycine ethyl ester has been studied as a coinitiator in radical photopolymerization processes. It serves as an alternative to traditional coinitiators such as tertiary amines when used with camphorquinone in acidic aqueous formulations. Research indicates that the presence of water affects the photoreactivity of this compound, but modifications with electron-withdrawing groups can enhance its stability and performance in photopolymerization reactions .

Pharmaceutical Applications

N-Phenylglycine derivatives are being explored for their potential therapeutic effects, particularly in the development of anticonvulsant drugs. A recent study focused on creating hybrid compounds that integrate N-phenylglycine derivatives with known TRPV1 antagonists. These compounds exhibited significant anticonvulsant activity in various seizure models, suggesting their potential for treating neurological disorders such as epilepsy .

Analytical Chemistry

In analytical applications, this compound is utilized for the development of sensitive detection methods for phenylalanine, particularly relevant in diagnosing phenylketonuria (PKU). An electrochemical biosensor has been developed using aptamer technology for the selective detection of phenylalanine, showcasing the compound's utility in biochemical assays .

Table 1: Summary of Applications

Case Study 1: Photopolymerization Applications

A study conducted by Burtscher et al. demonstrated that this compound could significantly improve the photoreactivity of formulations containing camphorquinone when modified with para-substituted electron-withdrawing groups. This modification led to enhanced storage stability and performance in radical polymerization processes .

Case Study 2: Anticonvulsant Activity

In a focused combinatorial chemistry approach, researchers synthesized a series of N-phenylglycine derivatives that exhibited potent anticonvulsant properties in animal models. The study highlighted the importance of structural modifications to enhance therapeutic efficacy while maintaining safety profiles .

Comparison with Similar Compounds

N-Phenylglycine: Similar structure but lacks the ethyl ester group.

Ethyl Glycinate: Similar ester group but lacks the phenyl substitution.

Phenylalanine Ethyl Ester: Similar ester group but has a different amino acid backbone.

Uniqueness: N-Phenylglycine ethyl ester is unique due to its combination of a phenyl group and an ethyl ester group, which imparts specific chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and valuable in various research and industrial applications .

Biological Activity

N-Phenylglycine ethyl ester (NPGEE) is a compound that has garnered attention due to its diverse biological activities. This article provides an in-depth analysis of its properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₁₀H₁₃NO₂

- Molecular Weight : 179.22 g/mol

- CAS Number : 2216-92-4

- Physical State : Solid

- Melting Point : 53.0 to 57.0 °C

NPGEE is characterized as a white to light yellow crystalline solid with a purity exceeding 98% .

Biological Activities

NPGEE exhibits a range of biological activities, including antimicrobial, herbicidal, and potential anticancer properties. Below is a summary of its notable effects:

Antimicrobial Activity

Research indicates that NPGEE possesses significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent . This activity is attributed to its ability to inhibit cell wall synthesis, similar to other β-lactam antibiotics .

Herbicidal Properties

NPGEE has been shown to maintain herbicidal activity comparable to diphenyl herbicides. Its mechanism involves the inhibition of specific biochemical pathways essential for plant growth, making it a candidate for agricultural applications .

Anticancer Potential

Emerging studies suggest that NPGEE may have anticancer properties. Its derivatives have been explored for their ability to induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and proliferation .

The biological activity of NPGEE can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : NPGEE interferes with enzymes involved in critical metabolic pathways.

- Cell Membrane Disruption : It alters membrane permeability, leading to cell lysis in microbial cells.

- Apoptosis Induction : In cancer cells, NPGEE can activate apoptotic pathways, leading to programmed cell death.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of NPGEE against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains, demonstrating its potential as a broad-spectrum antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 50 |

Herbicidal Activity Assessment

Another study assessed the herbicidal effects of NPGEE on common agricultural weeds. The compound showed a significant reduction in weed biomass at concentrations as low as 100 µg/mL.

| Weed Species | Biomass Reduction (%) at 100 µg/mL |

|---|---|

| Amaranthus retroflexus | 70 |

| Chenopodium album | 65 |

Properties

IUPAC Name |

ethyl 2-anilinoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-13-10(12)8-11-9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSGRWDEDYJNER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062264 | |

| Record name | Glycine, N-phenyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2216-92-4 | |

| Record name | N-Phenylglycine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenylglycine ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-phenyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-phenyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl N-phenylglycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHENYLGLYCINE ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XL9T8BK0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a notable synthetic application of N-Phenylglycine ethyl ester?

A1: this compound serves as a valuable precursor in the synthesis of dibenzo[b,g][1,5]naphthyridine-6,12(5H,11H)dione, also known as epindolidione []. This synthesis involves a multi-step process:

Q2: How does this compound behave at high temperatures?

A2: Studies reveal that this compound undergoes gas-phase elimination at elevated temperatures (290.4–420.3°C) []. This unimolecular reaction follows first-order kinetics and primarily yields N-methylaniline with a minor amount of aniline as a byproduct. This decomposition occurs at a slower rate compared to its parent compound, N-Phenylglycine.

Q3: Has this compound been explored for any biological activity?

A3: While not directly studied, a derivative of this compound, namely N-[p-(2-methoxycarbonyl-4-amidinophenoxycarbonyl)benzoyl]-N-phenylglycine ethyl ester acetate, has demonstrated inhibitory activity against Df-protease []. Df-protease, a protease found in house dust mites (Dermatophagoides farinae), is implicated in allergic responses. This inhibition suggests potential applications in mitigating mite-induced allergic reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.